molecular formula C23H22N2O B12456795 3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one

3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one

Cat. No.: B12456795
M. Wt: 342.4 g/mol
InChI Key: UTRHJINCQFRYBF-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one typically involves the condensation of 4-isopropylaniline with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(1h)-one: Lacks the isopropyl group, which may affect its biological activity.

    4-Isopropylphenylquinazolin-4(1h)-one: Similar structure but different substitution pattern.

    2,3-Dihydroquinazolin-4(1h)-one: Basic structure without the phenyl and isopropyl groups.

Uniqueness

3-(4-Isopropylphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1h)-one is unique due to the presence of both the isopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-phenyl-3-(4-propan-2-ylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22N2O/c1-16(2)17-12-14-19(15-13-17)25-22(18-8-4-3-5-9-18)24-21-11-7-6-10-20(21)23(25)26/h3-16,22,24H,1-2H3

InChI Key

UTRHJINCQFRYBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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